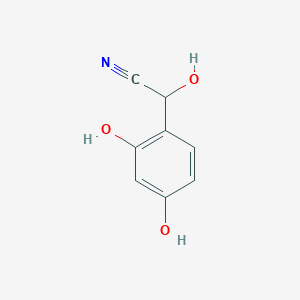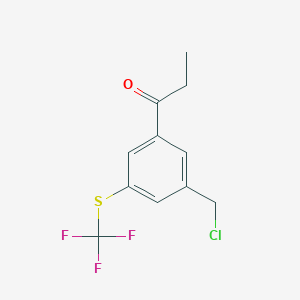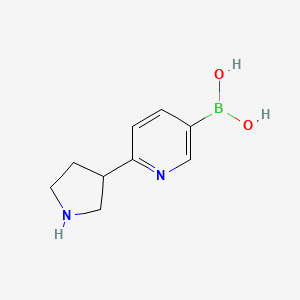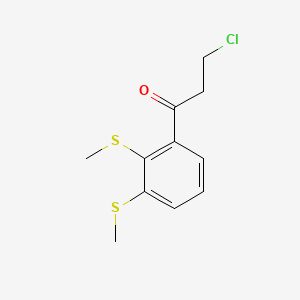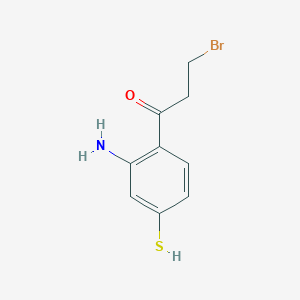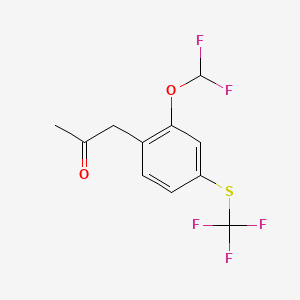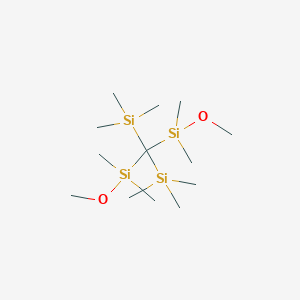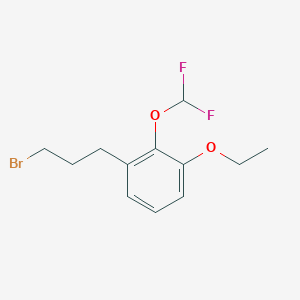
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethoxybenzene is an organic compound with the molecular formula C11H14BrF2O2 It is a derivative of benzene, characterized by the presence of bromopropyl, difluoromethoxy, and ethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-3-chloropropane, 2-(difluoromethoxy)phenol, and 3-ethoxyphenol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reactions.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Substitution: The bromopropyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of propyl derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethoxybenzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can participate in nucleophilic substitution reactions, while the difluoromethoxy and ethoxy groups can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various molecular pathways, leading to specific biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene
- 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene
Uniqueness
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethoxybenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both difluoromethoxy and ethoxy groups on the benzene ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications in various fields.
Properties
Molecular Formula |
C12H15BrF2O2 |
|---|---|
Molecular Weight |
309.15 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-(difluoromethoxy)-3-ethoxybenzene |
InChI |
InChI=1S/C12H15BrF2O2/c1-2-16-10-7-3-5-9(6-4-8-13)11(10)17-12(14)15/h3,5,7,12H,2,4,6,8H2,1H3 |
InChI Key |
GVCKXDFQSMIKSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OC(F)F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



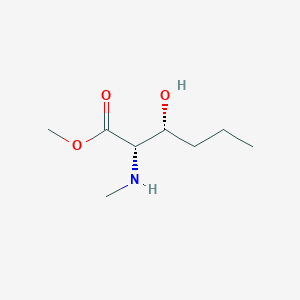
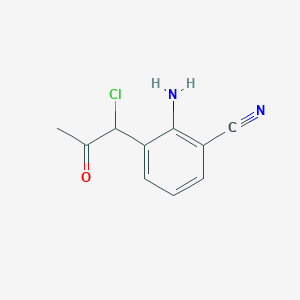
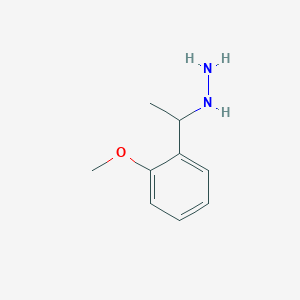
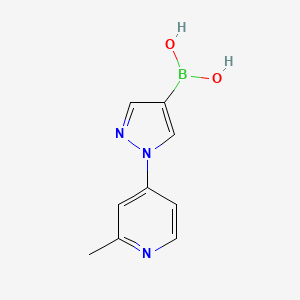
![trans-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B14068798.png)
